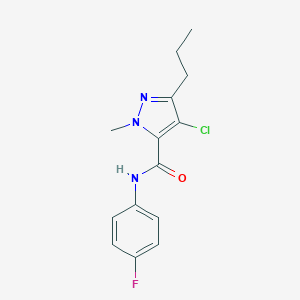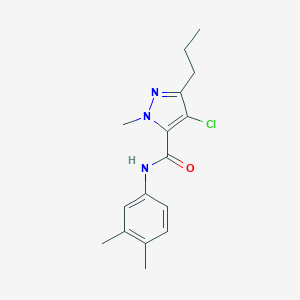
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various laboratory experiments due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether are dependent on the specific protein kinase that is inhibited. Inhibition of PI3K and mTOR has been shown to have anti-cancer effects, while inhibition of other kinases may have different effects. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether in lab experiments include its potency and specificity for protein kinases. This compound is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful consideration should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether in scientific research. One potential direction is the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may be useful in the development of new therapies for various diseases such as cancer, inflammation, and cardiovascular diseases. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether involves a multistep process. The first step involves the reaction between 4-chloro-3,5-dimethylphenol and 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether has been extensively used in scientific research for various purposes. This compound is commonly used as a tool compound for the study of protein kinases. It has been shown to inhibit the activity of several protein kinases, including PI3K and mTOR, which are important targets for cancer therapy. Additionally, 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether has been used in the study of various diseases such as diabetes, inflammation, and cardiovascular diseases.
Eigenschaften
Produktname |
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether |
|---|---|
Molekularformel |
C18H19ClN4OS |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
4-(4-chloro-3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C18H19ClN4OS/c1-10-6-14(7-11(2)17(10)19)24-16-9-15(20-18(21-16)25-5)23-13(4)8-12(3)22-23/h6-9H,1-5H3 |
InChI-Schlüssel |
QOXZRBRXOSNZKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)SC |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)